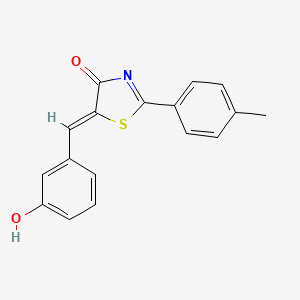

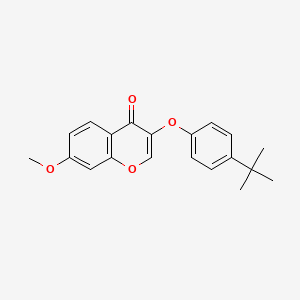

![molecular formula C14H21N5O5 B5520323 2-{6-[(4-hydroxybutyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B5520323.png)

2-{6-[(4-hydroxybutyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related purine compounds involves multi-step chemical processes, including the use of specific catalysts and conditions to achieve desired structural features. For instance, the synthesis of analogs involves reactions that introduce functional groups to the purine base, influencing the compound's properties and reactivity. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to create stable amino acid-purine conjugates, demonstrating the complexity and versatility of synthetic approaches in this domain (Čapek, Hocek, & Pohl, 2005).

Molecular Structure Analysis

The molecular structure of purine compounds can be elucidated using spectroscopic methods and computational chemistry. Vibrational spectroscopy, molecular docking studies, and theoretical calculations provide insights into the optimized molecular structure, electronic properties, and the molecule's behavior in different environments. This comprehensive analysis allows for a detailed understanding of the compound's structure at the atomic level, highlighting features such as bond lengths, angles, and electronic distribution that define its reactivity and interactions (Rizwana, Prasana, Muthu, & Abraham, 2020).

Chemical Reactions and Properties

The chemical reactivity of purine compounds is influenced by their functional groups and molecular structure. Studies have shown that these compounds can undergo various chemical reactions, including nucleophilic substitutions and ring-opening reactions, leading to the formation of novel derivatives with distinct properties. The synthesis and characterization of these derivatives are crucial for understanding the compound's chemical behavior and potential applications in different fields (Kim et al., 1998).

Applications De Recherche Scientifique

Pharmacological Characterization and Anti-inflammatory Effects

One study characterizes the pharmacological properties and anti-inflammatory effects of a novel ligand similar to the requested compound, demonstrating both agonist and antagonist activities at adenosine receptors. This compound was found to be a potent inhibitor of the generation of reactive oxygen species from human neutrophils and eosinophils, indicating significant anti-inflammatory potential in vitro (Bevan et al., 2007).

Chemical Research on Adduct Formation

Another research focused on the reaction products of 2'-deoxyguanosine and 1,2,3,4-diepoxybutane, revealing the formation of novel guanine and pyrimidine adducts. This study is critical for understanding the mutagenic and carcinogenic potentials of certain compounds and their interactions with DNA (Zhang & Elfarra, 2004).

Biomass-Derived Furanic Compounds Reduction

Research on the catalytic reduction of biomass-derived furanic compounds, including furfural and 5-hydroxymethylfurfural (HMF), into various chemicals showcases the relevance of such compounds in the field of sustainable chemistry and bio-refinery (Nakagawa et al., 2013).

Conversion of Sugars into 2,5-Furandicarboxylic Acid

A study demonstrates a one-pot conversion of sugars into 2,5-furandicarboxylic acid (FDCA) in a triphasic system, highlighting the process's efficiency in converting biomass into valuable chemical products (Yi et al., 2015).

Aerobic Oxidation with Gold Nanoparticle Catalysts

Another research illustrates the selective conversion of 5-hydroxymethyl-2-furfural into FDCA using gold nanoparticle catalysts, an example of utilizing nanotechnology for efficient and sustainable chemical synthesis (Casanova et al., 2009).

Propriétés

IUPAC Name |

2-[6-(4-hydroxybutylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O5/c20-4-2-1-3-15-12-9-13(17-6-16-12)19(7-18-9)14-11(23)10(22)8(5-21)24-14/h6-8,10-11,14,20-23H,1-5H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWRUZJTYQWMEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20874609 |

Source

|

| Record name | ADENOSINE,6N-4-HYDROXYBUTYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5520255.png)

![2-(4-fluorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5520276.png)

![(3S*,4R*)-1-[(8-chloro-2-methyl-4-quinolinyl)carbonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5520285.png)

![{3-allyl-1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}methanol](/img/structure/B5520287.png)

![N-[3-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5520303.png)

![ethyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5520308.png)

![3-propyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5520331.png)

![1-[5-(1-{[(cyclopropylmethyl)thio]acetyl}piperidin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5520346.png)

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5520348.png)